5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid
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Overview
Description
5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and a difluorophenyl group at the 5-position. The incorporation of fluorine atoms into the aromatic ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzene and pyridine-3-carboxylic acid.
Coupling Reaction: A common method for synthesizing this compound is through a Suzuki-Miyaura cross-coupling reaction.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (80-120°C) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Derivatives: Formed through substitution reactions.
Carboxylates and Alcohols: Formed through oxidation and reduction reactions.
Scientific Research Applications
5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine-3-carboxylic acid: Similar structure but with different substitution pattern.
3,6-Difluoropyridine-2-carboxylic acid: Another fluorinated pyridine carboxylic acid with distinct properties.
Uniqueness
5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2,6-difluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-2-1-3-10(14)11(9)7-4-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDSYFXLONKDHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CN=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679489 |
Source
|
Record name | 5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-47-3 |
Source
|
Record name | 5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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